1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a complex organic compound with significant potential in pharmaceutical applications. It is classified as a small molecule and is characterized by its unique structural features, which include an imidazole ring and a diazepane moiety. The compound has garnered interest due to its potential biological activities, particularly in the context of drug development.
The compound is cataloged under various identifiers including CAS number 1949816-48-1 and has been referenced in multiple chemical databases and research publications. It is typically synthesized for research purposes and can be obtained from chemical suppliers specializing in pharmaceutical intermediates and building blocks .
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. It is also classified as a sulfonamide due to the sulfonyl group attached to the imidazole ring, which may influence its biological activity and solubility properties.
The synthesis of 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone typically involves multi-step synthetic pathways. Key steps may include:
Technical details regarding reaction conditions (temperature, solvent choice, catalysts) are critical for optimizing yields and purity.
The molecular structure of 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone can be represented using its molecular formula . The structure features:
The molecular weight of this compound is approximately 330.43 g/mol. Its structural representation can be visualized using chemical drawing software or databases that support SMILES notation: CC1=NC(S(=O)(=O)N2CCCNCC2)=CN1C.Cl.Cl
.
The reactivity of 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone can include:
The mechanism of action for this compound is still under investigation but may involve:
Data from preliminary studies suggest that compounds with similar structures often act as inhibitors of key biological targets such as kinases or enzymes involved in oxidative stress responses.
Key physical properties include:
Chemical properties such as stability under various pH conditions and thermal stability are essential for determining storage conditions and shelf life. The compound should be handled with care due to potential hazards associated with its sulfonamide group.
This compound has potential applications in:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: